molecular formula C17H24O4 B2952726 Acetoxyvalerenic Acid CAS No. 81397-67-3; 84638-55-1

Acetoxyvalerenic Acid

Cat. No.: B2952726
CAS No.: 81397-67-3; 84638-55-1
M. Wt: 292.375
InChI Key: VBBXZFLAYWAXSK-HYJCDKNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through the acetylation of valerenic acid. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds as follows: [ \text{Valerenic Acid} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound often involves the extraction of valerenic acids from valerian roots using supercritical fluid extraction (SFE) with carbon dioxide. This method is preferred due to its efficiency and ability to produce highly concentrated extracts . The process involves:

Chemical Reactions Analysis

Types of Reactions: Acetoxyvalerenic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohol derivatives.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the acetoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted this compound derivatives.

Comparison with Similar Compounds

    Valerenic Acid: Another major constituent of valerian root with similar sedative properties.

    Hydroxyvalerenic Acid: A derivative of valerenic acid with hydroxyl substitution.

    Valerenal: An aldehyde derivative of valerenic acid.

Comparison:

Properties

IUPAC Name

(E)-3-[(1R,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBXZFLAYWAXSK-HYJCDKNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033145
Record name Acetoxyvalerenic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81397-67-3
Record name Acetoxyvalerenic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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